MAGE-4 (143-151)
Description
Contextualization of MAGE-A4 as a Cancer/Testis Antigen (CTA)
MAGE-A4 is a member of the MAGE family, which constitutes a significant group of cancer/testis antigens (CTAs). mdpi.comnih.govmybiosource.com CTAs are a class of tumor-associated antigens characterized by their expression in various tumor tissues while being largely absent in normal adult somatic tissues, with the exception of germline cells in the testis and placenta. mdpi.comnih.govspandidos-publications.com This restricted expression pattern makes them highly attractive targets for cancer immunotherapy, as it minimizes the risk of off-target effects on healthy tissues. mdpi.comnih.gov
The MAGE-A gene family is located on the X chromosome and includes several members that share sequence homology. mybiosource.com The expression of MAGE-A4 has been identified in a wide array of malignancies, contributing to its prominence as a therapeutic target. mdpi.comnih.govtcrtcell.com Overexpression of MAGE-A4 is often associated with advanced tumor stages and a poor prognosis in several cancers. tcrtcell.com
Table 1: Tumor Types with Notable MAGE-A4 Expression
| Tumor Type | Reported Prevalence of MAGE-A4 Expression |
| Synovial Sarcoma | 70% nih.gov |
| Myxoid/Round Cell Liposarcoma | 40% nih.gov |
| Urothelial Cancer | 32% nih.gov |
| Esophagogastric Junction Cancer | 26% nih.gov |
| Ovarian Cancer | 24% - 57% nih.govaacrjournals.org |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 22% nih.gov |
| Esophageal Cancer | 21% nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Expression has been noted mdpi.comnih.gov |
| Melanoma | Expression has been noted mdpi.comtcrtcell.com |
| Gastric Cancer | Expression has been noted tcrtcell.com |
This table provides an overview of various cancers where MAGE-A4 expression has been observed, with percentages indicating the prevalence in certain studies. The data highlights the broad relevance of MAGE-A4 as a cancer biomarker.
Identification and Definition of MAGE-A4 (143-151) as a Specific Peptide Epitope
The MAGE-A4 protein, like other intracellular proteins, can be processed by the cellular machinery and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This presentation allows for recognition by cytotoxic T lymphocytes (CTLs), a key component of the adaptive immune system. Specific fragments of the protein, known as peptide epitopes, are the parts that bind to MHC molecules.
The peptide MAGE-A4 (143-151) has been identified as a specific CTL epitope. nih.govaacrjournals.org This nonapeptide, with the amino acid sequence NYKRCFPVI, is presented by the HLA-A*24:02 allele, a common human leukocyte antigen type. nih.govaacrjournals.orgresearchgate.net The identification of this specific epitope is crucial for the development of targeted immunotherapies, such as peptide vaccines and engineered T-cell receptor (TCR) therapies. nih.govaacrjournals.org
Research has confirmed that this particular peptide is naturally processed and presented on the surface of cancer cells that express both the MAGE-A4 protein and the HLA-A*24:02 molecule. aacrjournals.org This was demonstrated by the ability to generate CTLs that specifically recognize and kill tumor cells presenting the MAGE-A4 (143-151) epitope. aacrjournals.orgaacrjournals.org
Table 2: Characteristics of the MAGE-A4 (143-151) Epitope
| Characteristic | Description |
| Protein of Origin | MAGE-A4 |
| Amino Acid Position | 143-151 |
| Amino Acid Sequence | NYKRCFPVI nih.govresearchgate.netmdpi.com |
| MHC Restriction | HLA-A*24:02 aacrjournals.orgaacrjournals.org |
This table summarizes the key features of the MAGE-A4 (143-151) peptide, providing a concise reference for its molecular identity.
Fundamental Immunological Significance of MAGE-A4 (143-151)
The immunological significance of MAGE-A4 (143-151) lies in its ability to elicit a specific and potent anti-tumor immune response. aacrjournals.orgsemanticscholar.org As a naturally processed and presented epitope on cancer cells, it serves as a flag for the immune system, specifically for CTLs, to identify and eliminate malignant cells. aacrjournals.org
Studies have shown that CTLs specific for MAGE-A4 (143-151) can be generated and are capable of lysing tumor cells that express MAGE-A4 in an HLA-A*24:02-restricted manner. aacrjournals.orgaacrjournals.org This has been a cornerstone for the development of adoptive T-cell therapies, where a patient's own T-cells are genetically engineered to express a TCR that specifically recognizes the MAGE-A4 (143-151) peptide presented by cancer cells. aacrjournals.orgmdpi.comnih.gov Preclinical and clinical studies have explored this approach, demonstrating the potential for these engineered T-cells to persist in the body and exert anti-tumor effects. mdpi.comsemanticscholar.orgnih.gov
Furthermore, the MAGE-A4 (143-151) epitope has been incorporated into vaccine strategies. semanticscholar.org These vaccines aim to stimulate the patient's own immune system to generate a robust T-cell response against cancer cells presenting this peptide. semanticscholar.org The induction of both cellular (T-cell) and humoral (antibody) responses against MAGE-A4 has been observed in some patients, correlating with favorable clinical outcomes in certain instances. spandidos-publications.comsemanticscholar.org
The specific targeting of the MAGE-A4 (143-151) epitope represents a refined approach in cancer immunotherapy, moving beyond broader antigen targets to a precise molecular interaction that can drive a powerful and targeted attack on tumors.
Properties
sequence |
NYKRCFPVI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 4 (143-151); MAGE-4 (143-151) |
Origin of Product |
United States |
Molecular Mechanisms of Mage A4 143 151 Antigen Processing and Presentation
Endogenous Protein Degradation and Peptide Generation
MAGE-A4, being an intracellular protein found in the cytosol and nucleus, is a substrate for the ubiquitin-proteasome system. nih.govbpsbioscience.com This system is the primary pathway for the degradation of endogenous proteins and the generation of peptides for MHC class I presentation.
The degradation of the MAGE-A4 protein is initiated by the proteasome, a large protein complex responsible for breaking down unwanted or damaged proteins. nih.govnih.gov MAGE-A proteins can be tagged for proteasomal degradation, which is a key step in generating the antigenic peptides. nih.gov
There are two main forms of the proteasome: the constitutive proteasome, present in most cells, and the immunoproteasome, which is typically induced by inflammatory cytokines like interferon-γ (IFN-γ). nih.govsemanticscholar.org The immunoproteasome has altered catalytic subunits that enhance its ability to cleave proteins after hydrophobic and basic residues, which is optimal for producing peptides that bind efficiently to MHC class I molecules. semanticscholar.org While the standard proteasome can process MAGE antigens, the immunoproteasome is often more efficient at generating specific, immunogenic epitopes. semanticscholar.org Studies have shown that the generation of certain immunogenic MAGE antigens is specifically dependent on the immunoproteasome. semanticscholar.orgaacrjournals.org Pre-treatment of tumor cells with IFN-γ can make the processing of the MAGE-A4 (143-151) peptide more efficient, suggesting a role for the immunoproteasome in its generation. nih.gov
| Proteasome Type | Key Function in Antigen Processing | Induction |
| Constitutive Proteasome | General protein degradation and generation of some MHC-I peptides. | Present in most cells under normal conditions. |
| Immunoproteasome | Specialized in producing peptides optimized for MHC-I binding; enhances the generation of many tumor and viral antigens. | Induced by inflammatory cytokines (e.g., IFN-γ). nih.govencyclopedia.pub |
Following initial cleavage by the proteasome, the resulting peptide precursors are often longer than the 8-10 amino acids required for stable binding to MHC-I molecules. These precursors are further trimmed by aminopeptidases in the cytosol to their final length before being transported into the endoplasmic reticulum.
Translocation of MAGE-A4 (143-151) Precursors into the Endoplasmic Reticulum
Once the MAGE-A4 peptide or its immediate precursor is generated in the cytosol, it must be moved into the endoplasmic reticulum (ER), where MHC class I molecules are assembled.
The translocation of peptides from the cytosol into the ER is mediated by the Transporter Associated with Antigen Processing (TAP). nih.govnih.gov TAP is a heterodimeric protein complex, consisting of TAP-1 and TAP-2 subunits, that belongs to the ATP-binding cassette (ABC) transporter family. wikipedia.org It actively pumps peptides generated by the proteasome across the ER membrane in an ATP-dependent manner. nih.govwikipedia.org The TAP complex plays a crucial role in the presentation of endogenous antigens, including the MAGE-A4 (143-151) peptide, by making them available for loading onto nascent MHC-I molecules within the ER lumen. nih.govencyclopedia.pub
Assembly and Loading of MAGE-A4 (143-151) onto Major Histocompatibility Complex Class I (MHC-I) Molecules
Inside the ER, the final assembly of the peptide-MHC-I complex occurs, a process orchestrated by a group of molecular chaperones that form the peptide-loading complex (PLC). wikipedia.orgresearchgate.net
The stable assembly and peptide loading of MHC class I molecules is a highly regulated process involving several ER-resident chaperones.
Calnexin and Calreticulin : These chaperones play a critical role in the proper folding of the MHC-I heavy chain and its association with β2-microglobulin (β2m). core.ac.ukembopress.org Calnexin, a membrane-bound chaperone, initially binds to the newly synthesized, partially folded MHC-I heavy chain. researchgate.netnih.gov Upon binding of β2m, the MHC-I heterodimer is released from calnexin and associates with calreticulin, a soluble homolog of calnexin. researchgate.netcore.ac.uk
Tapasin : This chaperone acts as a crucial bridge, linking the "empty" MHC-I/β2m dimers to the TAP transporter. researchgate.netcore.ac.uk This physical link ensures that the MHC-I molecules are positioned to efficiently sample the peptides being translocated by TAP. researchgate.net Tapasin also plays a quality control role by stabilizing the peptide-receptive state of the MHC-I molecule and promoting the binding of high-affinity peptides, such as MAGE-A4 (143-151). researchgate.net
The entire peptide-loading complex, which includes TAP, tapasin, calreticulin, and the chaperone ERp57, works in concert to ensure that only MHC-I molecules loaded with a stably bound peptide are released from the ER to travel to the cell surface for presentation to T cells. wikipedia.orgresearchgate.net
| Chaperone/Protein | Location | Primary Function in MHC-I Assembly |
| Calnexin | ER Membrane | Binds to free MHC-I heavy chains to promote proper folding and association with β2m. researchgate.netnih.gov |
| Calreticulin | ER Lumen | Binds to MHC-I/β2m dimers after their release from calnexin, further assisting in assembly within the PLC. core.ac.ukembopress.org |
| Tapasin | ER Membrane | Links peptide-receptive MHC-I molecules to the TAP transporter, facilitating peptide loading. researchgate.netcore.ac.uk |
| ERp57 | ER Lumen | A thiol oxidoreductase that associates with calnexin and calreticulin to assist in disulfide bond formation in the MHC-I heavy chain. researchgate.net |
Peptide-MHC Class I Complex Formation and Stability
The formation of a stable complex between the MAGE-A4 (143-151) peptide and the HLA-A24:02 MHC Class I molecule is a crucial step for an effective anti-tumor immune response. While specific biophysical data on the stability of this particular complex, such as its half-life or dissociation constant, are not extensively detailed in the available research, the successful induction of CTLs that recognize this complex implies a functionally stable interaction. researchgate.net The stability of peptide-MHC complexes is a key factor in determining the immunogenicity of a T-cell epitope. bmj.com In vitro studies have involved peptide/HLA-A0201 affinity and complex stability assays for other MAGE-A4 epitopes, indicating the importance of this parameter in epitope identification. researchgate.net
The following table summarizes the key molecules involved in the formation of the MAGE-A4 (143-151)-MHC Class I complex.
| Component | Role |
| MAGE-A4 Protein | Source of the antigenic peptide. |
| Proteasome | Degrades the MAGE-A4 protein into smaller peptides. nih.govnih.gov |
| MAGE-A4 (143-151) Peptide | The specific epitope recognized by CTLs. |
| HLA-A*24:02 | The MHC Class I molecule that binds and presents the MAGE-A4 (143-151) peptide. nih.govniph.go.jp |
Structural Basis of MAGE-A4 Protein and Epitope Presentation
The three-dimensional structure of the MAGE-A4 protein, particularly its MAGE Homology Domain (MHD), provides the basis for its function and the generation of the MAGE-A4 (143-151) epitope.
MAGE Homology Domain (MHD) Structural Analysis
The MAGE Homology Domain (MHD) is a conserved region of approximately 200 amino acids found in all MAGE family members. plos.org Structural analyses, including X-ray crystallography, have revealed that the MHD of MAGE-A4 consists of two tandem winged-helix (WH) motifs, designated as WH-A and WH-B. researchgate.netnih.gov Each winged-helix motif is characterized by a helix-turn-helix structure packed against a three-stranded antiparallel β-sheet. nih.gov
Below is a table detailing the structural features of the MAGE-A4 MAGE Homology Domain.
| Structural Feature | Description |
| Overall Fold | Two tandem winged-helix (WH) motifs (WH-A and WH-B). researchgate.netnih.gov |
| Winged-Helix Motif | Helix-turn-helix structure packed against a three-stranded antiparallel β-sheet. nih.gov |
| Linker | The two WH domains are connected by an extended β-hairpin. biorxiv.org |
| C-terminus | Forms a longer α-helix that interacts with WH1. plos.org |
Insights into Protein-Protein Interactions Affecting MAGE-A4 Epitope Availability
The MAGE-A4 protein is known to interact with several other cellular proteins, and these interactions are primarily mediated by the MAGE Homology Domain. nih.gov These interactions can influence the function of MAGE-A4 and may also affect the availability of the MAGE-A4 (143-151) epitope for processing and presentation.
MAGE-A4 has been shown to interact with E3 ubiquitin ligases and RAD18, a protein involved in DNA repair. biorxiv.orgnih.gov The interaction with RAD18 is of particular interest as it has been shown that MAGE-A4 stabilizes RAD18 by inhibiting its autoubiquitination. biorxiv.org This interaction occurs through a peptide-binding groove in the C-terminal winged-helix subdomain of MAGE-A4. biorxiv.org
While the direct impact of these protein-protein interactions on the processing of the MAGE-A4 (143-151) epitope has not been explicitly detailed, it is plausible that such interactions could influence epitope availability in several ways. For instance, the binding of a partner protein to the MHD could induce conformational changes in the MAGE-A4 protein, potentially altering its susceptibility to proteasomal degradation. Furthermore, the subcellular localization of MAGE-A4 could be influenced by its interacting partners, which in turn could affect its entry into the antigen processing pathway. The interaction with components of the ubiquitin-proteasome system, such as E3 ligases, suggests a direct link to the machinery responsible for generating antigenic peptides. nih.govresearchgate.net
The following table lists some of the known interacting partners of MAGE-A4 and the potential implications for epitope availability.
| Interacting Protein | Function of Interaction | Potential Impact on Epitope Availability |
| RAD18 | Stabilization of RAD18, involvement in DNA damage response. biorxiv.orgnih.gov | May alter MAGE-A4 conformation and susceptibility to proteasomal cleavage. |
| E3 Ubiquitin Ligases | Regulation of protein ubiquitination and degradation. nih.gov | Directly links MAGE-A4 to the proteasomal degradation pathway, a key step in antigen processing. researchgate.net |
| Miz-1 | Involvement in gene transcription regulation. nih.gov | Sequestration in different cellular compartments could affect access to the antigen processing machinery. |
| p53 | MAGE-A4 can participate in the regulation of p53. nih.gov | Interactions within signaling pathways could influence MAGE-A4 turnover and subsequent antigen presentation. |
Immunological Recognition and Functional Responses to Mage A4 143 151
T-Cell Receptor (TCR) Recognition of MAGE-A4 (143-151)/HLA-A*2402 Complexes
The cornerstone of the immune response to the MAGE-A4 (143-151) peptide lies in its recognition by specific T-cell receptors (TCRs). Researchers have successfully isolated and cloned TCR α and β chains from human T-cell clones that specifically recognize the MAGE-A4 (143-151) peptide when it is presented by the HLA-A*24:02 molecule nih.govnih.govresearchgate.net. This process allows for the genetic engineering of T cells to express these specific TCRs, thereby directing them to target and eliminate tumor cells that present this particular peptide-MAGE-A4 complex nih.govmdpi.com.
The specificity of this recognition is crucial for the safety and efficacy of TCR-based therapies. The interaction between the TCR and the peptide/HLA complex is a highly precise event, ensuring that the engineered T cells primarily target cancer cells while sparing healthy tissues. Studies have demonstrated that T cells transduced with MAGE-A4 (143-151)-specific TCRs can effectively recognize and respond to this target nih.govresearchgate.netnih.gov.
A critical aspect of developing TCR therapies is to ensure high specificity for the target antigen to avoid off-target toxicities. For MAGE-A4 (143-151)-specific TCRs, research has shown a favorable specificity profile. A T-cell clone from which a specific TCR was derived demonstrated no cross-reactivity to other peptides with sequences similar to the MAGE-A4 (143-151) epitope nih.govaacrjournals.org.
Further investigations into potential cross-reactivity with other MAGE family proteins have been conducted. While one study noted a very weak affinity of an ADP A2M4 TCR towards MAGE-A8 and MAGE-B2 expressing malignancies, this was not considered a significant concern due to the restricted expression of these proteins mdpi.com. To proactively address the risk of cross-reactivity, extensive preclinical testing protocols have been developed to evaluate the safety and efficacy of affinity-enhanced MAGE-A4-specific TCRs nih.gov. These protocols involve screening against a wide range of human tumor cell lines and primary tumor material nih.gov.
| TCR Specificity Profile | Finding | Source |
| Homologous Peptides | No cross-reactivity observed with peptides having homology to the MAGE-A4 (143-151) epitope. | nih.govaacrjournals.org |
| Other MAGE Family Proteins | Very weak affinity towards MAGE-A8 and MAGE-B2 expressing malignancies was noted for the ADP A2M4 TCR. | mdpi.com |
The strength of the interaction between the TCR and the peptide-MHC (pMHC) complex, referred to as avidity and affinity, is a key determinant of T-cell activation and anti-tumor efficacy. A higher affinity can lead to a more robust T-cell response. To this end, research has focused on both naturally occurring high-avidity TCRs and the engineering of affinity-enhanced TCRs nih.govmedigene.com.
The use of wild-type TCRs with physiologically high avidity is considered a safe approach for selecting TCRs for clinical use, as they have undergone natural selection processes in the body aacrjournals.org. In addition to naturally high-avidity TCRs, affinity-enhanced TCRs are being developed to improve the recognition of tumor antigens nih.gov. These engineered TCRs can exhibit a stronger binding to the MAGE-A4 (143-151)/HLA-A*2402 complex, potentially leading to enhanced T-cell responses.
| TCR Interaction Strength | Description | Source |
| High Avidity (Natural) | Utilization of non-mutated, naturally high-avidity TCRs isolated from non-tolerized T-cell repertoires. | medigene.com |
| Affinity-Enhanced | Engineering of TCRs to increase their binding affinity for the MAGE-A4 (143-151) peptide-MHC complex. | nih.gov |
T-Cell Phenotypic Characterization and Subsets in Response to MAGE-A4 (143-151)
The phenotype of T cells responding to the MAGE-A4 (143-151) antigen provides insights into their differentiation state and functional capacity. Analysis of MAGE-A4-tetramer+/CD8+ T cells has revealed the presence of distinct T-cell subsets.
In one study, ex vivo phenotypic analysis of these cells showed a predominance of effector/effector memory T cells (CD8+/CD45RO+/CCR7−) shortly after cell transfer. Over time, a shift towards terminally differentiated effector memory CD8+ T cells (CD8+/CD45RA+/CCR7+/CD62L−) was observed aacrjournals.org. This differentiation pattern is indicative of an ongoing and maturing immune response to the MAGE-A4 antigen. Understanding the phenotypic evolution of these T-cell subsets is important for optimizing adoptive T-cell therapies.
| T-Cell Phenotype | Marker Profile | Time Point | Source |
| Effector/Effector Memory | CD8+/CD45RO+/CCR7− | 12 hours post-transfer | aacrjournals.org |
| Terminally Differentiated Effector Memory | CD8+/CD45RA+/CCR7+/CD62L− | 14 days post-transfer | aacrjournals.org |
Mechanisms of Tumor Immune Evasion Related to MAGE-A4 Antigenicity
Despite the potential for robust immune responses against MAGE-A4 (143-151), tumors have developed sophisticated mechanisms to evade immune recognition and destruction. These strategies can significantly limit the effectiveness of immunotherapies targeting this antigen. Key mechanisms include the downregulation of HLA molecules, thereby preventing antigen presentation, and the loss of the MAGE-A4 antigen itself.
HLA Downregulation
A primary mechanism by which tumors escape immune surveillance is by reducing or eliminating the expression of HLA class I molecules on their surface. researchgate.net The presentation of the MAGE-A4 (143-151) peptide to CTLs is critically dependent on the presence of HLA-A*24:02. drugdiscoverynews.comnih.gov Consequently, if a tumor cell downregulates or loses the expression of this specific HLA allele, it becomes invisible to MAGE-A4 (143-151)-specific T cells, even if it continues to express the MAGE-A4 protein. This impaired antigen presentation prevents the activation of cytotoxic immune mechanisms, allowing the tumor to grow unchecked. researchgate.net Studies in non-small cell lung cancer (NSCLC) have shown that downregulation of HLA class I expression is associated with a poorer prognosis in patients whose tumors express MAGE-A4. researchgate.net This highlights the clinical significance of this immune escape pathway. Smoking has been identified as one factor that can contribute to the downregulation of HLA class I molecules. researchgate.net
Antigen Loss
Another effective strategy for tumor immune evasion is the complete or partial loss of the target antigen. nih.gov In the context of MAGE-A4 targeted therapies, this would involve the emergence of tumor cell variants that no longer express the MAGE-A4 protein, or at least the MAGE-A4 (143-151) epitope. This phenomenon, known as antigen loss, renders the tumor cells resistant to recognition by MAGE-A4-specific T cells. nih.gov Evidence of this mechanism has been observed in clinical settings. For instance, in a study involving MAGE-A4 targeted T-cell therapy, a patient's tumor showed lower MAGE-A4 expression upon relapse after an initial response to the treatment. nih.gov This suggests that the therapeutic pressure exerted by the MAGE-A4-specific T cells selected for the survival and proliferation of cancer cells that had lost or downregulated the target antigen. Such immunoediting, where the immune response shapes the characteristics of the tumor, is a significant challenge in the development of durable cancer immunotherapies. nih.gov The targeting of multiple tumor antigens is one strategy being explored to mitigate the risk of tumor escape due to the loss of a single antigen. nih.gov
Research Findings on Immunological Recognition and Response
Extensive research has demonstrated the immunogenicity of the MAGE-A4 (143-151) peptide and its ability to elicit functional anti-tumor responses.
T-cells engineered to express a T-cell receptor (TCR) specific for the MAGE-A4 (143-151) peptide have shown the ability to recognize and kill tumor cells expressing both MAGE-A4 and HLA-A*24:02. drugdiscoverynews.comresearchgate.net These engineered T-cells exhibit cytotoxic activity and produce key anti-tumor cytokines, such as interferon-gamma (IFN-γ), upon specific recognition of the peptide-HLA complex. nih.gov
Below are tables summarizing key findings from various studies:
Recognition of MAGE-A4 (143-151) by T-Cells
| Study Focus | Key Finding | Methodology |
|---|---|---|
| CTL Clone Establishment | A cytotoxic T-lymphocyte (CTL) clone was established that recognizes the MAGE-A4 (143-151) peptide in an HLA-A24:02-restricted manner. drugdiscoverynews.com | Limiting dilution and cell cloning |
| TCR Gene Transduction | Retroviral transduction of T-cells with the TCR specific for MAGE-A4 (143-151) conferred MAGE-A4 specificity to 28%–52% of CD8+ T cells. nih.gov | Retroviral vector transduction |
| Tetramer Staining | MAGE-A4 (143-151)/HLA-A24:02 tetramers positively stained a specific CTL clone, confirming direct binding of the TCR to the peptide-HLA complex. | Flow cytometry with tetramer staining |
Functional Responses to MAGE-A4 (143-151)
| Response Type | Experimental Observation | Assay Used |
|---|---|---|
| Cytotoxicity | TCR-transduced T-cells exhibited HLA-A24:02–restricted cytotoxicity against MAGE-A4–expressing tumor cells. drugdiscoverynews.comnih.gov | Chromium-51 (B80572) release assay |
| IFN-γ Production | TCR gene-modified CD8+ T cells produced IFN-γ in response to peptide-loaded target cells and tumor cells expressing both MAGE-A4 and HLA-A24:02. nih.gov | ELISA and ELISPOT assays |
| Long-term Function | Engineered T-cells stably exerted antigen-specific functions for over 6 months in vitro. nih.gov | Long-term cell culture and functional assays |
Methodological Approaches in Mage A4 143 151 Research
Computational and Bioinformatic Prediction of Epitope Binding
Prior to costly and time-consuming experimental validation, computational tools are instrumental in identifying and prioritizing potential T-cell epitopes. These bioinformatic approaches predict the binding affinity of peptides to Major Histocompatibility Complex (MHC) molecules, a critical step in T-cell recognition.
HLA Binding Prediction Algorithms (e.g., IEDB, SYFPEITHI, BIMAS)
Several algorithms are utilized to predict the binding of peptides to specific Human Leukocyte Antigen (HLA) alleles. These tools are often based on data from previously validated binding assays and can significantly narrow down the number of candidate epitopes for experimental testing. uni-heidelberg.de
The Immune Epitope Database (IEDB) analysis resource provides a collection of tools for predicting T-cell epitopes. For MHC class I binding predictions, the IEDB recommends selecting peptides based on a percentile rank of ≤ 1% to encompass the majority of immune responses, or an absolute binding affinity (IC50) threshold of 500 nM to identify strong binders. nih.goviedb.org The platform integrates various prediction methods to generate a consensus prediction. nih.gov
SYFPEITHI is another widely used database and prediction tool that provides scores for peptides based on the presence of anchor residues that are crucial for binding to specific HLA molecules. nih.govgoogle.com Researchers have used a combination of BIMAS and SYFPEITHI to predict HLA-A*02:01-restricted CTL epitopes from the MAGE-A4 protein, selecting candidates with high scores from both programs for further experimental validation. nih.gov
The BioInformatics and Molecular Analysis Section (BIMAS) HLA Peptide Binding Prediction tool was instrumental in the initial identification of MAGE-A4 (143-151) as a potential epitope. researchgate.net This program predicts the binding of peptides to HLA class I molecules, and MAGE-A4 (143-151) was among the peptides selected based on these predictions for further study. researchgate.net
| Prediction Algorithm | Key Features | Application in MAGE-A4 Research |
| IEDB | Consensus-based prediction, percentile ranking, IC50 value prediction. nih.goviedb.org | General tool for epitope prediction, though specific prediction data for MAGE-A4 (143-151) is not detailed in the provided sources. |
| SYFPEITHI | Anchor-based scoring system. nih.govgoogle.com | Used in combination with BIMAS to predict other MAGE-A4 epitopes. nih.gov |
| BIMAS | Algorithm for predicting peptide binding to HLA class I molecules. researchgate.net | Utilized for the initial prediction of MAGE-A4 peptides that bind to HLA-A2402, including the 143-151 epitope. researchgate.net |
Structural Modeling and Docking of Peptide-MHC-TCR Interactions
Understanding the three-dimensional structure of the peptide-MHC (pMHC) complex and its interaction with the T-cell receptor (TCR) is crucial for elucidating the molecular basis of T-cell recognition. While a specific crystal structure for the MAGE-A4 (143-151) peptide bound to HLA-A*24:02 is not described in the provided search results, the principles of this approach are well-established.
High-resolution crystal structures of other MAGE-A4 peptides complexed with HLA molecules, such as the MAGE-A4(230-239) peptide with HLA-A02:01, have been determined. researchgate.net These studies reveal the precise atomic interactions, identifying key peptide residues that anchor it to the MHC groove and those that are exposed for TCR recognition. researchgate.net Such structural data can inform the design of altered peptide ligands with enhanced immunogenicity or can be used to model the interaction of the MAGE-A4 (143-151) peptide with HLA-A24:02.
Computational docking simulations can further be employed to model the ternary complex of the MAGE-A4 (143-151)-HLA-A*24:02 with a specific TCR. These models can predict the binding energy and the specific contacts between the peptide, MHC, and TCR, providing insights into the specificity and affinity of the interaction.
In Vitro Experimental Systems for MAGE-A4 (143-151) Analysis
Following in silico prediction, a variety of in vitro experimental systems are employed to validate the immunogenicity of the MAGE-A4 (143-151) peptide and to study the function of T-cells that recognize this epitope.
Peptide Synthesis and Quality Control for Immunological Studies
For use in immunological assays, the MAGE-A4 (143-151) peptide (sequence: NYKRCFPVI) is chemically synthesized. nih.govnih.gov The standard method for this is the stepwise solid-phase synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govnih.gov
Quality control is a critical step to ensure the reliability of experimental results. The purity of the synthesized peptide is typically assessed by High-Performance Liquid Chromatography (HPLC), with studies often using peptides of >90% or >95% purity. nih.govnih.gov The molecular identity of the peptide is confirmed by mass spectrometry. nih.gov It is crucial to use highly purified peptides, as contaminants can lead to false-positive results in sensitive T-cell assays.
Generation and Expansion of Antigen-Specific T-Cell Lines and Clones
To study the T-cell response to MAGE-A4 (143-151), researchers generate and expand T-cell lines and clones that are specific for this epitope. A common approach involves stimulating Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients with the synthetic MAGE-A4 (143-151) peptide. researchgate.netaacrjournals.org
One method involves sensitizing CD8+ T-cells in vitro by co-culturing them with autologous antigen-presenting cells (APCs), such as dendritic cells or PHA blasts, that have been pulsed with the MAGE-A4 (143-151) peptide or transduced with MAGE-A4 mRNA. researchgate.netaacrjournals.org These antigen-specific T-cells can then be expanded by repeated stimulation with peptide-pulsed feeder cells and the addition of interleukin-2 (B1167480) (IL-2). researchgate.netresearchgate.net
Another powerful technique is the retroviral transduction of T-cells with the genes encoding a TCR specific for the MAGE-A4 (143-151) peptide presented by HLA-A*24:02. researchgate.netaacrjournals.org This allows for the generation of a large number of T-cells with the same antigen specificity. researchgate.net These engineered T-cells can then be expanded in culture for further functional analysis. researchgate.netaacrjournals.org
The isolation of MAGE-A4 (143-151) specific T-cell clones can be achieved through limiting dilution of the expanded T-cell lines. researchgate.netresearchgate.net The specificity of these clones is often confirmed using phycoerythrin (PE)-conjugated MAGE-A4 (143-151)/HLA-A*2402 tetramers, which bind to T-cells expressing the cognate TCR. nih.gov
Functional Assays for T-Cell Activity
Several functional assays are used to quantify the activity of MAGE-A4 (143-151)-specific T-cells.
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to measure the frequency of cytokine-producing cells at the single-cell level. For MAGE-A4 (143-151) research, the IFN-γ ELISPOT assay is commonly employed. researchgate.netaacrjournals.orgresearchgate.netnih.gov In this assay, T-cells are co-cultured with target cells pulsed with the MAGE-A4 (143-151) peptide. aacrjournals.org The number of spots, each representing an IFN-γ-secreting T-cell, is then counted. nih.govsigmaaldrich.cn
Cytotoxicity assays are performed to determine the ability of MAGE-A4 (143-151)-specific cytotoxic T-lymphocytes (CTLs) to kill target cells. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method where target cells are labeled with ⁵¹Cr. researchgate.netrevvity.com When the CTLs lyse the target cells, ⁵¹Cr is released, and its amount in the supernatant is measured to calculate the percentage of specific lysis. researchgate.netrevvity.comrutgers.edu A non-radioactive alternative is the lactate (B86563) dehydrogenase (LDH) release assay. nih.gov
Intracellular cytokine staining (ICS) followed by flow cytometry is another method to assess T-cell function. researchgate.net This technique allows for the simultaneous identification of the phenotype of the responding T-cells (e.g., CD8+) and the cytokines they produce (e.g., IFN-γ and TNF-α) upon stimulation with the MAGE-A4 (143-151) peptide. researchgate.net
| Functional Assay | Principle | Application in MAGE-A4 (143-151) Research |
| IFN-γ ELISPOT | Measures the frequency of IFN-γ secreting cells. sigmaaldrich.cn | To quantify the number of MAGE-A4 (143-151)-specific T-cells in response to peptide stimulation. researchgate.netaacrjournals.orgresearchgate.netnih.gov |
| Chromium-51 (⁵¹Cr) Release Assay | Quantifies cell lysis by measuring the release of radioactive ⁵¹Cr from target cells. revvity.comrutgers.edu | To assess the cytotoxic activity of MAGE-A4 (143-151)-specific CTLs against peptide-pulsed target cells or tumor cells expressing MAGE-A4. researchgate.net |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual cells by flow cytometry. researchgate.net | To analyze the production of cytokines like IFN-γ and TNF-α by MAGE-A4 (143-151)-specific T-cells. researchgate.net |
Enzyme-Linked Immunospot (ELISPOT) Assays for Cytokine Detection
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of MAGE-A4 (143-151) research, it is instrumental in detecting and measuring the activation of T cells upon recognition of the peptide.
Detailed research findings indicate that ELISPOT assays are frequently employed to measure the secretion of interferon-gamma (IFN-γ) by T cells stimulated with the MAGE-A4 (143-151) peptide. nih.govaacrjournals.orgresearchgate.net For instance, studies have shown a significantly higher number of IFN-γ spots in cultures of gene-modified cells expressing a MAGE-A4 specific T-cell receptor (TCR) compared to non-gene-modified cells when stimulated with the peptide. nih.gov This demonstrates the specific reactivity of the engineered T cells.
The assay involves coating a 96-well plate with a capture antibody specific for the cytokine of interest, such as IFN-γ. nih.gov T cells, with or without MAGE-A4 peptide stimulation, are then added to the wells. nih.gov After an incubation period, a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. nih.gov The addition of a substrate results in the formation of colored spots at the sites of cytokine secretion, which can be counted to determine the number of responding cells. nih.gov In some studies, T2A24 cells, which are T2 cells transduced with the HLA-A*24:02 gene, are pulsed with the MAGE-A4 peptide and used as target cells in ELISPOT assays. aacrjournals.org
Flow Cytometry-Based Cytotoxicity Assays
To assess the direct killing capacity of T cells targeting the MAGE-A4 (143-151) peptide, researchers utilize flow cytometry-based cytotoxicity assays. These assays provide a quantitative measure of the ability of effector T cells to lyse target cells presenting the MAGE-A4 peptide in the context of the appropriate HLA molecule.
In a typical assay, target cells, such as the KE4 cell line (MAGE-A4+ and HLA-A2402+), are labeled with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). These labeled target cells are then co-cultured with effector T cells, such as those genetically modified to express a MAGE-A4 specific TCR. After a defined incubation period, a viability dye is added to distinguish live from dead cells. nih.gov The percentage of dead target cells is then determined by flow cytometry, providing a direct measure of the cytotoxic activity of the effector cells. nih.gov Research has demonstrated that T cells engineered with a MAGE-A4 specific TCR show significantly increased killing of MAGE-A4 positive, HLA-A2402 positive tumor cells compared to control cells. nih.govmdpi.com
Intracellular Cytokine Staining
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique that allows for the simultaneous identification of cell surface markers and the quantification of cytokine production within individual cells. This method is crucial for characterizing the functional profile of MAGE-A4 (143-151)-specific T cells.
The process involves stimulating T cells with the MAGE-A4 (143-151) peptide in the presence of a protein transport inhibitor, such as Brefeldin A or GolgiPlug. nih.govaacrjournals.org This inhibitor traps cytokines within the cell. Following stimulation, the cells are stained for surface markers, such as CD8, to identify the T cell population of interest. Subsequently, the cells are fixed and permeabilized to allow for the entry of fluorescently labeled antibodies specific for intracellular cytokines like IFN-γ and tumor necrosis factor-alpha (TNF-α). nih.govgoogle.com Flow cytometric analysis then reveals the percentage of CD8+ T cells that are producing specific cytokines in response to the MAGE-A4 peptide. nih.gov This technique has been used to confirm the antigen-specific IFN-γ secretion by T cells transduced with MAGE-A4 specific TCRs. nih.gov
Flow Cytometric Analysis using MHC Tetramers and Monoclonal Antibodies
A cornerstone of MAGE-A4 (143-151) research is the use of Major Histocompatibility Complex (MHC) tetramers in conjunction with monoclonal antibodies for the precise detection and enumeration of antigen-specific T cells. MHC tetramers are complexes of four identical MHC molecules, each bound to the MAGE-A4 (143-151) peptide, and linked to a fluorescent molecule.
These tetramers bind with high avidity to T-cell receptors (TCRs) that specifically recognize the MAGE-A4 (143-151) peptide presented by the corresponding HLA allele, most commonly HLA-A24:02. nih.govnih.gov By using phycoerythrin (PE)-conjugated MAGE-A4/HLA-A2402 tetramers, researchers can stain peripheral blood mononuclear cells (PBMCs) or gene-modified T cells and identify the population of MAGE-A4-specific T cells via flow cytometry. nih.gov
This technique is often combined with staining for various cell surface markers using monoclonal antibodies, such as those against CD3, CD8, CD45RO, CD45RA, CCR7, and CD62L, to further phenotype the specific T cell populations. nih.govaacrjournals.org This allows for a detailed characterization of the memory and effector status of the MAGE-A4 (143-151)-reactive T cells. For example, studies have used MAGE-A4/HLA-A*2402 tetramers to confirm the high surface expression of the introduced TCR on gene-modified T cells. nih.gov
In Vitro Transduction of Antigen-Presenting Cells (APCs) with MAGE-A4 mRNA/DNA
To effectively stimulate and expand MAGE-A4 (143-151)-specific T cells in vitro, researchers often employ antigen-presenting cells (APCs) that have been genetically modified to express the MAGE-A4 antigen. This is commonly achieved through the transduction of APCs, such as CD4+ PHA blasts or dendritic cells (DCs), with MAGE-A4 mRNA or DNA. aacrjournals.orgnih.gov
This approach ensures that the MAGE-A4 protein is endogenously processed and the MAGE-A4 (143-151) peptide is presented on the surface of the APCs via HLA molecules, mimicking the natural antigen presentation process. aacrjournals.org These engineered APCs can then be used to sensitize and activate CD8+ T cells from HLA-A2402-positive individuals, leading to the generation of MAGE-A4-specific cytotoxic T lymphocytes (CTLs). aacrjournals.orgnih.gov This method has been successfully used to induce human CTLs that are cytotoxic towards tumor cell lines expressing both MAGE-A4 and HLA-A2402. aacrjournals.orgnih.gov
Preclinical In Vivo Models for MAGE-A4 (143-151) Research
To evaluate the in vivo efficacy and mechanisms of MAGE-A4 (143-151)-targeted immunotherapies, researchers rely on specialized preclinical animal models. These models are essential for bridging the gap between in vitro findings and clinical applications.
HLA-Transgenic Mouse Models (e.g., HLA-A*2402 Transgenic Mice)
A significant challenge in preclinical cancer immunotherapy research is the difference in the Major Histocompatibility Complex (MHC) between humans (HLA) and mice (H-2). To overcome this, HLA-transgenic mouse models have been developed. For MAGE-A4 (143-151) research, HLA-A*2402 transgenic mice are particularly valuable, as this HLA allele is common in human populations and is the restricting element for the MAGE-A4 (143-151) epitope. aacrjournals.orgnih.gov
These mice are genetically engineered to express the human HLA-A*2402 molecule, enabling them to present the MAGE-A4 (143-151) peptide to T cells in a human-like manner. aacrjournals.orgnih.gov Researchers can vaccinate these mice with DNA plasmids encoding the MAGE-A4 antigen and subsequently identify MAGE-A4 (143-151)-specific murine CD8+ T cells. aacrjournals.orgnih.gov This approach has been instrumental in confirming that the MAGE-A4 (143-151) peptide is naturally processed and presented in vivo, and is immunogenic. aacrjournals.orgnih.gov Furthermore, these models are used to assess the antitumor effects of MAGE-A4-targeted therapies in a system that more closely mimics human immune recognition. nih.govnih.govmdpi.com For instance, the adoptive transfer of human T cells engineered with a MAGE-A4-specific TCR into immunodeficient mice bearing MAGE-A4-expressing human tumors has been shown to inhibit tumor growth. nih.govnih.govmdpi.com
Table 1: Methodological Approaches and Key Findings in MAGE-A4 (143-151) Research
| Methodological Approach | Description | Key Findings | References |
|---|---|---|---|
| ELISPOT Assays | Quantifies cytokine-secreting cells at a single-cell level. | Demonstrates specific IFN-γ secretion by MAGE-A4 TCR-transduced T cells upon peptide stimulation. | nih.gov, aacrjournals.org, aacrjournals.org, researchgate.net |
| Flow Cytometry-Based Cytotoxicity Assays | Measures the ability of effector T cells to lyse target cells. | Shows enhanced killing of MAGE-A4+ HLA-A*2402+ tumor cells by engineered T cells. | nih.gov, mdpi.com |
| Intracellular Cytokine Staining | Identifies and quantifies intracellular cytokine production in specific cell populations. | Confirms antigen-specific IFN-γ and TNF-α production in MAGE-A4-stimulated CD8+ T cells. | nih.gov, nih.gov, aacrjournals.org, google.com |
| MHC Tetramer Analysis | Detects and enumerates antigen-specific T cells using fluorescently labeled peptide-MHC complexes. | Confirms high surface expression of MAGE-A4 specific TCRs on gene-modified T cells and allows for their phenotyping. | nih.gov, nih.gov, aacrjournals.org, aacrjournals.org |
| In Vitro Transduction of APCs | Genetically modifies APCs to express MAGE-A4 for T cell stimulation. | Enables the generation of human MAGE-A4-specific CTLs that are cytotoxic to tumor cells. | aacrjournals.org, nih.gov |
| HLA-Transgenic Mouse Models | Mice engineered to express human HLA molecules for in vivo studies. | Confirms the in vivo immunogenicity of the MAGE-A4 (143-151) peptide and allows for preclinical testing of immunotherapies. | nih.gov, aacrjournals.org, nih.gov, nih.gov, mdpi.com |
Immunodeficient Mouse Models (e.g., NOG mice) Bearing Human Tumor Xenografts
The preclinical evaluation of T-cell therapies targeting the MAGE-A4 (143-151) peptide and the broader MAGE-A4 antigen relies heavily on immunodeficient mouse models. These models are essential for studying the behavior of human immune cells and their interactions with human tumors in an in vivo setting. Commonly used strains include NOD/Shi-scid/IL-2Rγnull (NOG), NOD-scid IL2Rgamma(null) (NSG), and NOD-Rag1(null) IL2rgamma(null) (NRG) mice. mdpi.com
These mice lack a mature immune system, which prevents the rejection of transplanted human cells (xenografts). Researchers establish tumor xenografts by subcutaneously or intravenously injecting human tumor cell lines that express both MAGE-A4 and the appropriate Human Leukocyte Antigen (HLA) allele, such as HLA-A*24:02 or HLA-A2, which is necessary for the presentation of the MAGE-A4 peptide to T-cells. ashpublications.orgnih.gov
For instance, in one line of research, female NOG mice were used to establish xenograft models with the A375 human melanoma cell line, which was modified to express luciferase for imaging purposes. nih.gov These models involved either a large subcutaneous tumor or smaller, disseminated tumors resulting from intravenous injection of the cancer cells. nih.gov In other studies, NRG mice were inoculated with the SK-Mel-37 human melanoma cell line to create a solid tumor model. mdpi.com Similarly, NOD-SCID mice have been used, inoculated with human tumor cell lines like KE4, which are positive for both MAGE-A4 and HLA-A*2402. nih.gov The development of these xenograft models is a foundational step for the subsequent assessment of T-cell engraftment and anti-tumor activity. nih.gov
| Mouse Model | Human Tumor Cell Line | Purpose of Model |
| NOG Mice | A375 (Melanoma) | To evaluate anti-tumor efficacy against large subcutaneous or small disseminated tumors. nih.gov |
| NRG Mice | SK-Mel-37 (Melanoma) | To assess the efficacy of MAGE-A4-directed TCR-like CAR-T cells against solid tumors. mdpi.com |
| NOG Mice | K562-A24 (Leukemia) | To test the antigen-specific anti-tumor effect of CAR-T cells in vivo. ashpublications.org |
| NOD-SCID Mice | KE4 (Esophageal Cancer) | To evaluate the in vivo anti-tumor activity of T-cells with silenced endogenous TCRs. nih.gov |
Assessment of MAGE-A4 (143-151)-Specific T-Cell Engraftment, Persistence, and Trafficking
A critical aspect of evaluating adoptive T-cell therapies is determining whether the engineered T-cells can successfully engraft, persist over time, and traffic to the tumor site. In studies involving T-cell receptors (TCRs) specific for the MAGE-A4 (143-151) peptide, researchers track the presence and function of these cells after infusion.
In a clinical study involving patients with recurrent esophageal cancer, T-cells transduced with a MAGE-A4 TCR were detected in peripheral blood for up to one month at levels proportional to the administered dose. nih.gov Notably, in five of the ten patients, these specific T-cells persisted for more than five months, maintaining their ability to react to the target antigen when tested ex vivo. nih.govresearchgate.net This long-term persistence is a key indicator of successful engraftment. nih.gov
Preclinical studies in NOG mice have also demonstrated that MAGE-A4-specific TCR-transduced human peripheral blood mononuclear cells are capable of infiltrating tumor tissues, which is a crucial step for exerting an anti-tumor effect. nih.gov The trafficking of T-cells to the tumor is influenced by various factors, including the expression of chemokines which guide their migration. mdpi.com
To detect and quantify these specialized T-cells, researchers use techniques like flow cytometry with PE-conjugated MAGE-A4 (143–151)/HLA-A*2402 tetramers. nih.gov This method allows for the specific identification of CD8+ T-cells that express the introduced anti-MAGE-A4 TCR on their surface. nih.gov Studies have shown that silencing the endogenous TCR in these cells can lead to a much higher surface expression of the MAGE-A4–specific TCR. nih.gov
Evaluation of Anti-Tumor Efficacy in Preclinical Xenograft Models
The ultimate goal of preclinical research is to determine if the engineered T-cells can effectively control or eliminate tumors. In vivo studies using the aforementioned xenograft models have provided significant evidence of the anti-tumor efficacy of MAGE-A4 targeting therapies.
In a study using NOD-SCID mice with established human tumors, treatment with T-cells engineered with a MAGE-A4 si-TCR resulted in significantly decreased tumor growth compared to control groups. nih.gov Similarly, research in NRG mice bearing melanoma tumors demonstrated that a single dose of anti-MAGE-A4 TCR-like CAR-T cells significantly slowed tumor growth compared to both untreated mice and mice receiving non-transduced T-cells. mdpi.com
Another study evaluated an affinity-enhanced TCR targeting a MAGE-A4 peptide in NOG mice with A375 melanoma xenografts. The engineered T-cells were able to inhibit and eliminate the human tumor cells in a dose-dependent manner. nih.gov This demonstrates a direct correlation between the presence of the specific T-cells and a positive anti-tumor response. nih.gov While complete tumor regression was not always achieved, the observed reduction in tumor growth is considered a promising outcome, particularly in models using a single T-cell administration. mdpi.com In some experiments, vaccination with dendritic cells pulsed with an irrelevant peptide, MAGE-A4 (143-151), was used as a negative control to confirm the antigen-specificity of the anti-tumor response generated by other targeted therapies. ashpublications.org
Summary of Anti-Tumor Efficacy Findings in Xenograft Models
| T-Cell Therapy | Mouse Model | Tumor Type | Key Efficacy Finding |
|---|---|---|---|
| ADP-A2M4 (Affinity-enhanced TCR) | NOG | Melanoma | Inhibition and elimination of human tumor cells in a dose-dependent manner. nih.gov |
| Anti-MAGE-A4 TCR-like CAR-T | NRG | Melanoma | Significant reduction in tumor growth compared to control groups. mdpi.com |
| MAGE-A4 si-TCR T-cells | NOD-SCID | Esophageal Cancer | Significantly decreased tumor growth after treatment. nih.gov |
Preclinical Therapeutic Strategies and Engineering Advancements Targeting Mage A4 143 151
T-Cell Receptor (TCR) Gene Engineering and Optimization
Adoptive T-cell therapy using lymphocytes genetically engineered to express tumor antigen-specific TCRs represents a promising approach for treating various cancers. nih.gov This strategy aims to redirect the patient's own T-cells to recognize and eliminate tumor cells expressing the target antigen. nih.gov
Design and Construction of MAGE-A4 (143-151)-Specific TCR Constructs
The foundation of TCR gene engineering lies in the isolation and cloning of TCR α and β chains that recognize the MAGE-A4 (143-151) peptide presented by specific human leukocyte antigen (HLA) molecules, such as HLA-A*24:02. aacrjournals.orgresearchgate.netresearchgate.net In preclinical studies, TCRs are typically sourced from CD8+ cytotoxic T-lymphocyte (CTL) clones that demonstrate high specificity and reactivity against MAGE-A4-expressing tumor cells. researchgate.net
The genetic sequences of these TCR α and β chains are then cloned into retroviral or lentiviral vectors for subsequent transduction into patient-derived T-cells. nih.govaacrjournals.org For instance, the retroviral vector MS-bPa was constructed to encode the α and β chains of a MAGE-A4 (143-151)/HLA-A*24:02–specific TCR. aacrjournals.org Preclinical evaluations have shown that T-cells transduced with such vectors can acquire specific cytotoxicity against tumor cells expressing MAGE-A4. nih.govresearchgate.net
Below is a table summarizing key aspects of the design and construction of MAGE-A4 (143-151)-specific TCR constructs as reported in preclinical research.
| Vector Type | TCR Specificity | Source of TCR | Key Findings |
| Retroviral (e.g., MS-bPa) | MAGE-A4 (143-151) / HLA-A*24:02 | CTL clone 2-28 | Confers MAGE-A4 specificity to transduced CD8+ T-cells, enabling them to exert cytotoxicity against MAGE-A4-expressing tumor cells. aacrjournals.orgresearchgate.net |
| Lentiviral | MAGE-A4 (143-151) | Not Specified | Used to generate MAGE-A4 TCR-T cells from human primary CD4+ and CD8+ T-cells. bpsbioscience.com |
| Retroviral with siRNA | MAGE-A4 (143-151) | Not Specified | Co-encodes for the TCR and small interfering RNA (siRNA) to silence endogenous TCRs, enhancing the expression and function of the introduced TCR. nih.gov |
Strategies for Enhancing TCR Expression (e.g., Codon Optimization, Chaperone Co-expression)
To improve the efficacy of TCR-engineered T-cells, various strategies are employed to enhance the expression of the introduced TCR. One effective method is codon optimization , which involves modifying the TCR gene sequence to match the codon bias of human genes without altering the amino acid sequence. aacrjournals.org This adaptation can lead to improved mRNA stability and translation efficiency, resulting in higher surface expression of the transgenic TCR. aacrjournals.orgucl.ac.uk Studies have demonstrated that codon optimization of MAGE-A4-specific TCRs can significantly increase their expression levels on the surface of transduced T-cells. aacrjournals.org
Another challenge in TCR engineering is the potential for the introduced TCR chains to mispair with the endogenous TCR chains, leading to the formation of non-functional or potentially self-reactive TCRs. nih.gov While not extensively detailed in the context of MAGE-A4 (143-151) specifically, co-expression of chaperone proteins is a theoretical strategy to facilitate the correct pairing and surface expression of the transgenic TCR.
Endogenous TCR Competition and Silencing Techniques (e.g., siRNA-mediated knockdown)
Competition for essential signaling molecules like CD3 and mispairing with endogenous TCR chains can limit the surface expression and function of the introduced TCR. nih.govnih.gov To overcome this, techniques to silence the endogenous TCRs have been developed. A prominent approach is the use of small interfering RNA (siRNA) that specifically targets the constant regions of the endogenous TCR α and β chains. nih.govaacrjournals.org
By incorporating siRNA constructs into the same vector that delivers the MAGE-A4-specific TCR, the expression of endogenous TCRs can be effectively downregulated. aacrjournals.orgnih.gov This reduction in competition allows for a higher surface density of the desired MAGE-A4-specific TCR, leading to enhanced antigen-specific cytotoxicity of the engineered T-cells. nih.govaacrjournals.org Research has shown that combining codon optimization with siRNA-mediated silencing results in a significant increase in the surface expression of MAGE-A4-specific TCRs on human lymphocytes, even at low vector copy numbers. aacrjournals.org
The following table outlines strategies used to enhance TCR expression and function:
| Strategy | Mechanism | Effect on MAGE-A4 TCR-T cells |
| Codon Optimization | Adapts TCR gene sequence to the codon bias of human genes. aacrjournals.org | Improved mRNA stability and translation, leading to higher surface expression of the MAGE-A4-specific TCR. aacrjournals.org |
| siRNA-mediated Silencing | Downregulates the expression of endogenous TCR α and β chains. aacrjournals.orgnih.gov | Reduces TCR mispairing and competition for CD3 molecules, resulting in increased surface expression and enhanced cytotoxic activity of the MAGE-A4-specific TCR. nih.govaacrjournals.org |
Modulation of TCR Avidity for Enhanced Anti-Tumor Reactivity (Research Models)
The avidity of a TCR for its peptide-MHC target is a critical determinant of T-cell responsiveness. While high-avidity TCRs are generally desirable for potent anti-tumor activity, there is a risk of off-target toxicities if the TCR cross-reacts with similar peptides on normal tissues. cloudfront.netfrontiersin.org Preclinical research models are therefore crucial for evaluating and optimizing TCR avidity.
One approach to generating high-avidity TCRs is to isolate them from allogeneic donors, bypassing the host's thymic selection. medigene.com Affinity enhancement of TCRs can also be achieved through molecular engineering of the complementarity-determining regions (CDRs) involved in binding the peptide-MHC complex. nih.gov However, supra-physiological affinities can sometimes impair T-cell function, suggesting an optimal affinity threshold. nih.gov
In the context of MAGE-A4, a high-avidity, non-mutated TCR has been identified that is CD8 co-receptor-independent. medigene.com This allows for the TCR to be functional in both CD8+ killer T-cells and CD4+ helper T-cells, potentially broadening the anti-tumor response. medigene.com Preclinical in vivo models using immunodeficient mice inoculated with human tumor cell lines are instrumental in assessing the anti-tumor efficacy and potential cross-reactivity of such affinity-modulated TCRs. nih.govnih.govnih.gov
Epitope-Based Vaccine Development in Preclinical Settings
In addition to adoptive T-cell therapy, epitope-based vaccines represent another major preclinical strategy targeting MAGE-A4 (143-151). mdpi.com The goal of these vaccines is to stimulate the patient's own immune system to generate a robust and durable T-cell response against cancer cells expressing the MAGE-A4 antigen. nih.gov
Rational Design of MAGE-A4 (143-151) Peptide Vaccines
The rational design of peptide vaccines involves the identification of immunogenic epitopes that can be recognized by T-cells. uonbi.ac.kenih.gov The MAGE-A4 (143-151) peptide is a well-defined CTL epitope restricted by HLA-A*24:02. researchgate.net Preclinical studies have explored the use of this peptide, sometimes in combination with other epitopes or adjuvants, to enhance immunogenicity. mdpi.comnih.gov
For example, a chimeric sequence incorporating epitopes from MAGE-A4, NY-ESO-1, and LAGE-1 has been explored to target multiple tumor antigens simultaneously. nih.gov Another approach involves the use of DNA vaccines encoding for MAGE-A antigens, which has been shown to trigger a robust immune response and reduce tumor growth in preclinical mouse models. mdpi.com The use of immuno-informatics tools can aid in the prediction of HLA-restricted epitopes and streamline the design of multi-epitope vaccines. frontiersin.orgwaocp.orgmdpi.com
Preclinical research has also investigated the combination of MAGE-A4 peptide vaccination with the adoptive transfer of MAGE-A4-specific TCR-engineered T-cells. mdpi.comnih.gov This combination therapy has been shown to increase the polyfunctionality of effector T-cells and produce a detectable anti-tumor effect in mouse models. nih.gov
The table below summarizes preclinical approaches to MAGE-A4 (143-151) vaccine design:
| Vaccine Type | Design Principle | Preclinical Findings |
| Peptide Vaccine | Utilizes the MAGE-A4 (143-151) peptide (NYKRCFPVI). nih.govnih.gov | Can be used in combination with adoptive T-cell transfer to enhance anti-tumor effects. nih.gov |
| Chimeric mRNA Vaccine | Combines epitopes from MAGE-A4, NY-ESO-1, and LAGE-1. nih.gov | Dendritic cells electroporated with this chimeric mRNA can activate patient CTLs in vitro. nih.gov |
| DNA Vaccine | Uses a consensus sequence from multiple MAGE-A family members. mdpi.com | Induces a cross-reactive immune response, slows tumor growth, and prolongs survival in mice. mdpi.comnih.gov |
Dendritic Cell-Based Vaccine Approaches with MAGE-A4 Antigen
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating T-cell mediated immunity. Preclinical strategies have focused on utilizing DCs as a vehicle to present the MAGE-A4 antigen to the immune system.
One approach involves loading DCs with the MAGE-A4 antigen, often in the form of synthetic peptides or by transfecting them with mRNA encoding the antigen. sciengine.com For instance, in an in-vitro study, dendritic cells from patients with esophageal squamous cell carcinoma were transfected with mRNA encoding MAGE-A4, which successfully activated the patients' cytotoxic T-lymphocytes to exert anti-tumor effects. nih.gov This method leverages the natural ability of DCs to process and present antigens to T cells, thereby priming a specific immune response against MAGE-A4-expressing tumor cells. nih.gov
Another preclinical strategy involves pulsing DCs with the MAGE-A4 (143-151) peptide. These peptide-pulsed DCs can then be used to stimulate T cells ex vivo or be administered as a vaccine to induce an in vivo immune response. nih.gov The goal of these DC-based vaccines is to generate a robust and durable population of MAGE-A4-specific T cells capable of recognizing and killing cancer cells. nih.govresearchgate.net
Interactive Table: Dendritic Cell-Based Preclinical Studies for MAGE-A4
| Study Focus | Model | Key Findings | Reference |
| MAGE-A3 Transduction | In vitro | Induced MAGE-A3-specific T lymphocytes with significant lysis activity against MAGE-A3-bearing tumor cell lines. | nih.gov |
| MAGE-A3 Transduction (rAAV-6 vector) | In vitro | Produced cytotoxic T-lymphocytes (CTLs) that lysed epithelial ovarian cancer cells. | nih.gov |
| MAGE-A3 mRNA Co-electroporation | In vitro | Elicited antigen-specific T-cell responses through vaccination. | nih.gov |
| MAGE-A4 mRNA Transfection | In vitro (human cells) | Activated cytotoxic T-lymphocytes from esophageal squamous cell carcinoma patients, leading to anti-tumor effects. | nih.gov |
DNA and RNA Vaccine Constructs Incorporating MAGE-A4 Epitope Sequences
DNA and RNA vaccines represent a promising and flexible platform for cancer immunotherapy. These vaccines deliver genetic instructions for the host's cells to produce the target antigen, in this case, the MAGE-A4 (143-151) epitope.
Preclinical studies have demonstrated the potential of DNA vaccines encoding MAGE-A4. In one such study, a MAGE-A DNA vaccine induced robust immune responses in mice, leading to slowed tumor growth and prolonged survival. nih.gov This research supports the clinical application of MAGE-A immunogens to target multiple MAGE-A family members and potentially prevent tumor immune escape. nih.gov DNA vaccination has been shown to induce both humoral and cellular immunity. d-nb.info
Similarly, RNA-based vaccines are being investigated. These can be in the form of messenger RNA (mRNA) that is directly translated into the MAGE-A4 protein by the host's cellular machinery. sciengine.comtandfonline.com A preclinical study successfully used mRNA-transduced CD4+ PHA blasts as antigen-presenting cells to generate human cytotoxic T-lymphocytes (CTLs) specific for the MAGE-A4(143-151) peptide. aacrjournals.orgresearchgate.net These CTLs were shown to be cytotoxic towards tumor cell lines that expressed both HLA-A2402 and the MAGE-A4 gene. aacrjournals.org RNA lipoplex vaccines have also been developed and have shown the ability to induce strong antigen-specific T-cell responses in early clinical studies for other MAGE antigens. nih.gov
Interactive Table: DNA and RNA Vaccine Preclinical Research for MAGE-A4
| Vaccine Type | Model | Key Findings | Reference |
| MAGE-A DNA Vaccine | In vivo (mice) | Induced a robust, cross-reactive immune response, slowed tumor growth, and doubled median survival rate. | nih.gov |
| MAGE-A4 DNA Vaccine | In vivo (HLA-A2402 transgenic mice) | Detected murine CD8+ T cells that recognized MAGE-A4(143-151) in an HLA-A2402-restricted manner. | aacrjournals.org |
| MAGE-A4 mRNA Transduction | In vitro (human cells) | Generated human CTLs specific for MAGE-A4(143-151) that were cytotoxic to MAGE-A4 expressing tumor cells. | aacrjournals.orgresearchgate.net |
| MAGE-A3 and NY-ESO-1 RNA-LPX Vaccine | Phase I Clinical Trial | Induced strong antigen-specific T-cell responses and IFNα. | nih.gov |
Combination Immunotherapeutic Approaches in Preclinical Studies
To enhance the efficacy of MAGE-A4 targeted therapies, preclinical research is exploring combination strategies. The rationale is that combining different immunotherapeutic modalities can overcome tumor immune evasion mechanisms and lead to a more potent and durable anti-tumor response. ptcrf.or.jp
One promising approach is the combination of a MAGE-A4 vaccine with adoptive T-cell transfer. A preclinical study demonstrated that combining antigen vaccination with the transfer of antigen-specific T cells increased the polyfunctionality of effector T cells, resulting in a detectable antitumor effect. nih.gov In a study involving T-cells engineered to express a T-cell receptor (TCR) specific for the MAGE-A4 143–151 peptide, the transferred T cells infiltrated the tumor and inhibited its growth in immunodeficient mice. nih.gov
Another strategy involves combining MAGE-A4 targeted therapies with immune checkpoint inhibitors. mdpi.com Checkpoint inhibitors, such as anti-PD-1 antibodies, can rejuvenate exhausted T cells within the tumor microenvironment, potentially enhancing the effectiveness of a MAGE-A4 vaccine or adoptive T-cell therapy. ptcrf.or.jp While specific preclinical data on combining MAGE-A4 (143-151) therapies with checkpoint inhibitors is emerging, the principle is well-established in the broader field of cancer immunotherapy. ptcrf.or.jp
Research into Biomarkers for MAGE-A4 (143-151)-Targeted Immunotherapy Responsiveness
The success of MAGE-A4 (143-151)-targeted immunotherapies is contingent on the presence of specific biomarkers in patients. Research is focused on identifying and validating these biomarkers to select patients who are most likely to benefit from these treatments.
Methodologies for MAGE-A4 Expression Analysis in Research Samples (e.g., qPCR, Immunohistochemistry)
Determining the expression of MAGE-A4 in tumor samples is a critical first step in patient selection. Several methodologies are employed in preclinical and clinical research for this purpose.
Quantitative Real-Time PCR (qPCR) is used to measure the level of MAGE-A4 mRNA in tumor tissue. cusabio.comaacrjournals.org This technique provides a quantitative measure of gene expression and can be highly sensitive. aacrjournals.org For example, in studies of esophageal squamous carcinoma, qPCR has been used to demonstrate high expression rates of MAGE-A4, around 50%. cusabio.com
Immunohistochemistry (IHC) is another widely used method to detect the presence of the MAGE-A4 protein directly in tumor tissue sections. cusabio.comaacrjournals.org IHC uses antibodies that specifically bind to the MAGE-A4 protein, allowing for the visualization of its expression and localization within the tumor. aacrjournals.orgfrontiersin.org Monoclonal antibodies such as 57B, MCV-1, and MCV-4 have been used for this purpose. aacrjournals.org In some studies, MAGE-A4 expression has been observed in a significant percentage of various solid tumors, including adenoid cystic carcinoma, liposarcoma, and ovarian serous/high-grade carcinoma. frontiersin.org
The concordance between qPCR and IHC results is an important consideration. Studies have shown that for MAGE-A4, there is often a good correlation between mRNA and protein expression levels. nih.gov
Interactive Table: MAGE-A4 Expression in Various Cancers (Preclinical & Clinical Research)
| Cancer Type | MAGE-A4 Expression Rate | Method | Reference |
| Esophageal Squamous Carcinoma | ~50% | qPCR, IHC | cusabio.com |
| Triple-Negative Breast Cancer | 35.21% | Not specified | cusabio.com |
| Non-Small Cell Lung Cancer (NSCLC) | 28.4% | RT-PCR | spandidos-publications.com |
| Epithelial Ovarian Cancer | 47% | rt-PCR or IHC | nih.gov |
| Synovial Sarcoma | 70% | IHC | jwtherapeutics.comnih.gov |
| Myxoid/Round Cell Liposarcoma | 40% | IHC | jwtherapeutics.com |
| Urothelial Cancer | 32% | IHC | jwtherapeutics.com |
| Head and Neck Cancer | 22% | IHC | jwtherapeutics.com |
| Gastric Cancer | 9% | IHC | jwtherapeutics.comnih.gov |
Importance of HLA-A*2402 Genotyping in Preclinical Cohorts
The presentation of the MAGE-A4 (143-151) peptide to T cells is dependent on the presence of a specific Human Leukocyte Antigen (HLA) molecule. The MAGE-A4 (143-151) epitope, with the amino acid sequence NYKRCFPVI, is presented by the HLA-A24:02 allele. nih.govptcrf.or.jp Therefore, HLA-A2402 genotyping is a crucial biomarker for identifying patients who can potentially respond to immunotherapies targeting this specific epitope. ptcrf.or.jpamegroups.org
Preclinical studies often utilize HLA-A24:02 transgenic mice to evaluate the immunogenicity of MAGE-A4 (143-151)-based vaccines and therapies. aacrjournals.org These mice are genetically engineered to express the human HLA-A24:02 molecule, allowing researchers to study the T-cell response to the MAGE-A4 peptide in a relevant in vivo model. aacrjournals.org
In the context of clinical trials, HLA genotyping is a key component of patient screening to ensure that only individuals with the appropriate HLA allele are enrolled. nih.gov This is essential for the efficacy of TCR-T cell therapies, where the engineered TCR is designed to recognize the MAGE-A4 peptide in the context of a specific HLA molecule. nih.govresearchgate.net The prevalence of the HLA-A*24:02 allele varies among different ethnic populations, which is an important consideration for the global development of these therapies. tandfonline.com
Q & A
Q. Guidance for Researchers :
- Data Reproducibility : Archive raw data (e.g., flow cytometry files, sequencing reads) in repositories like Figshare or Zenodo .
- Literature Synthesis : Use tools like Covidence to systematically compare findings across studies .
- Ethical Reporting : Disclose conflicts of interest and adhere to CARE guidelines for clinical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
